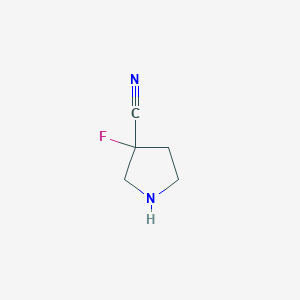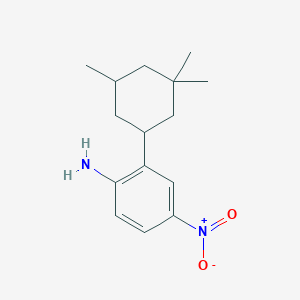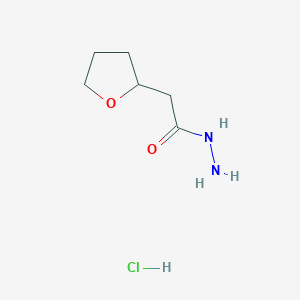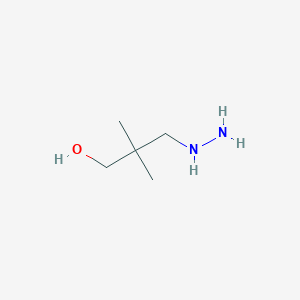
3,5-Dimethylpiperidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylpiperidin-4-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,5-Dimethylpyridine: One common method involves the hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon.
Reduction of 3,5-Dimethylpyridine: Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride (Super-Hydride) to produce 3,5-dimethylpiperidine.
Industrial Production Methods: The industrial production of 3,5-dimethylpiperidin-4-one hydrochloride typically involves large-scale hydrogenation and reduction processes, followed by purification steps to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethylpiperidin-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 3,5-dimethylpiperidine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of 3,5-dimethylpiperidin-4-one.
Reduction: 3,5-Dimethylpiperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 3,5-Dimethylpiperidin-4-one hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a precursor in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
3,3-Dimethylpiperidin-4-one hydrochloride: Similar in structure but with different substitution patterns.
2,6-Dimethylpiperidine: Another piperidine derivative with different methyl group positions.
Piperidine: The parent compound without any methyl substitutions.
Uniqueness: 3,5-Dimethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other piperidine derivatives may not be suitable.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
3,5-dimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H |
InChI Key |
KGOSYMJHQHVVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(C1=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)

![4-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13248527.png)


![3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248542.png)

amine](/img/structure/B13248552.png)
![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)propan-2-YL]propanamide](/img/structure/B13248555.png)


![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-thiane]](/img/structure/B13248559.png)
![2-tert-Butyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13248560.png)
